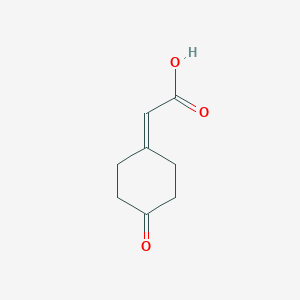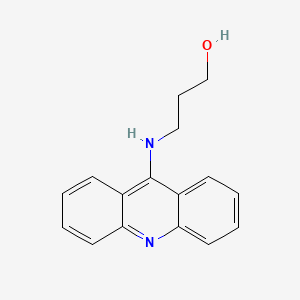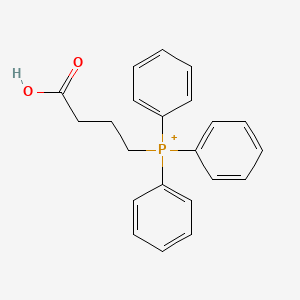![molecular formula C28H35BrNP B14145416 2-[Cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide CAS No. 191287-07-7](/img/structure/B14145416.png)
2-[Cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide is a chemical compound with the molecular formula C28H35BrNP. It is known for its unique structure, which includes a cyclohexyl group, an ethylamino group, and a triphenylphosphanium group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide typically involves the reaction of triphenylphosphine with 2-(cyclohexyl(ethyl)amino)ethyl bromide. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-[Cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles, such as chloride or iodide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of corresponding phosphine oxide.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of the corresponding iodide or chloride derivative.
Wissenschaftliche Forschungsanwendungen
2-[Cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cellular uptake and localization due to its phosphonium group.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[Cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide involves its interaction with cellular membranes and intracellular targets. The phosphonium group facilitates the compound’s uptake into cells, where it can interact with various molecular targets, including enzymes and receptors. The cyclohexyl and ethylamino groups contribute to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis with similar phosphonium group.
Cyclohexylamine: Contains the cyclohexyl group and is used in various chemical reactions.
Ethylamine: Contains the ethylamino group and is used in organic synthesis.
Uniqueness
2-[Cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide is unique due to its combination of cyclohexyl, ethylamino, and triphenylphosphanium groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for diverse scientific research applications .
Eigenschaften
CAS-Nummer |
191287-07-7 |
|---|---|
Molekularformel |
C28H35BrNP |
Molekulargewicht |
496.5 g/mol |
IUPAC-Name |
2-[cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H35NP.BrH/c1-2-29(25-15-7-3-8-16-25)23-24-30(26-17-9-4-10-18-26,27-19-11-5-12-20-27)28-21-13-6-14-22-28;/h4-6,9-14,17-22,25H,2-3,7-8,15-16,23-24H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZDWNVEOPHMAEPT-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4CCCCC4.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-[3-(morpholin-4-yl)propyl]-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine](/img/structure/B14145334.png)
![5-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide](/img/structure/B14145335.png)
![[(2-{[4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B14145350.png)

![Methanone, (4-chlorophenyl)[2-chloro-5-(trifluoromethoxy)phenyl]-](/img/structure/B14145376.png)
![N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B14145379.png)



![1'-Phenethyl-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B14145428.png)
![N-phenyl-2-[(8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazin-3-yl)sulfanyl]propanamide](/img/structure/B14145442.png)

![4,7,7-trimethyl-2,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14145453.png)

